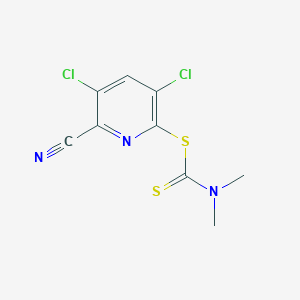![molecular formula C32H32Cl4P2 B12551744 (2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] CAS No. 144208-53-7](/img/structure/B12551744.png)
(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] is a chemical compound known for its unique structure and properties It consists of a tetramethylbutane backbone with two bis(4-chlorophenyl)phosphane groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] typically involves the reaction of 2,2,3,3-tetramethylbutane-1,4-diol with bis(4-chlorophenyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine or sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
Scientific Research Applications
(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] involves its interaction with molecular targets such as enzymes or receptors. The phosphane groups can coordinate with metal ions, influencing catalytic activity. Additionally, the compound may interact with cellular membranes or proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl)phosphane: A simpler compound with similar reactivity but lacking the tetramethylbutane backbone.
Tetramethylbutane-1,4-diol: The precursor to the target compound, with different chemical properties.
Phosphine oxides: Oxidized derivatives with distinct reactivity and applications.
Uniqueness
(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane] is unique due to its combination of a bulky tetramethylbutane backbone and reactive phosphane groups. This structure imparts specific steric and electronic properties, making it valuable in specialized applications such as catalysis and material science.
Properties
CAS No. |
144208-53-7 |
|---|---|
Molecular Formula |
C32H32Cl4P2 |
Molecular Weight |
620.3 g/mol |
IUPAC Name |
[4-bis(4-chlorophenyl)phosphanyl-2,2,3,3-tetramethylbutyl]-bis(4-chlorophenyl)phosphane |
InChI |
InChI=1S/C32H32Cl4P2/c1-31(2,21-37(27-13-5-23(33)6-14-27)28-15-7-24(34)8-16-28)32(3,4)22-38(29-17-9-25(35)10-18-29)30-19-11-26(36)12-20-30/h5-20H,21-22H2,1-4H3 |
InChI Key |
GGMLTLIUGQHZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CP(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)C(C)(C)CP(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


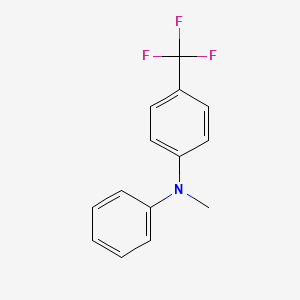
![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)
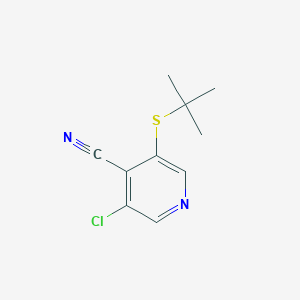
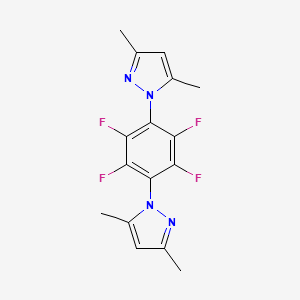
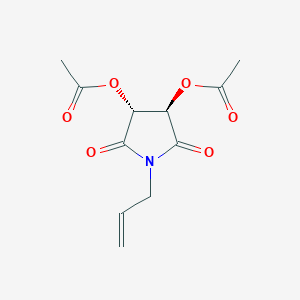
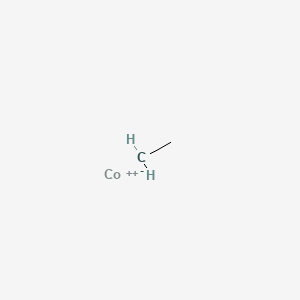
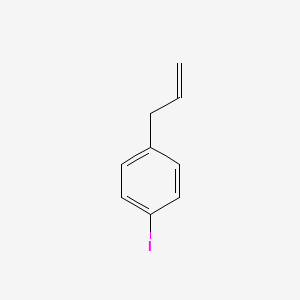
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)
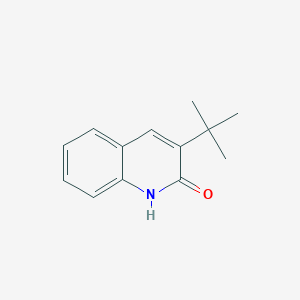
![1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide](/img/structure/B12551729.png)
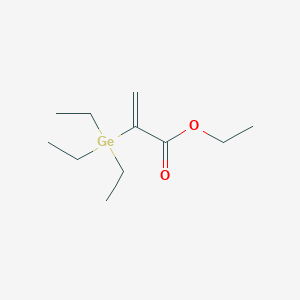
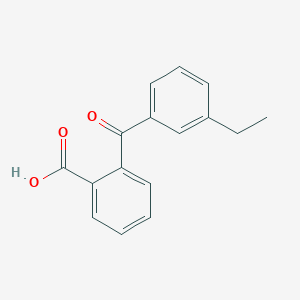
![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)
